dihydrozeatin-7-N-glucose

Description

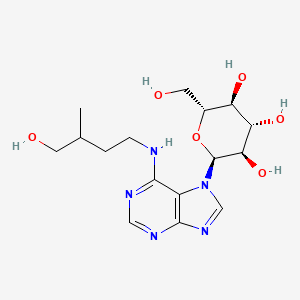

Structure

3D Structure

Properties

Molecular Formula |

C16H25N5O6 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-7-yl]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16+/m1/s1 |

InChI Key |

WSELIHNWDGFXRQ-CLORPHGJSA-N |

Isomeric SMILES |

CC(CCNC1=NC=NC2=C1N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |

Canonical SMILES |

CC(CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Dihydrozeatin 7 N Glucose

The formation of dihydrozeatin-7-N-glucose is a key process in the metabolism of cytokinins, a class of phytohormones essential for plant growth and development. nih.gov This compound is synthesized through the enzymatic conjugation of a glucose molecule to the N7 position of the purine (B94841) ring of dihydrozeatin. ontosight.aioup.com This process, known as N-glucosylation, is generally considered a mechanism for inactivating biologically active cytokinin bases. frontiersin.orgnih.gov

The biosynthesis is a single-step reaction involving two primary substrates: the cytokinin dihydrozeatin and the activated sugar donor, UDP-glucose. ontosight.aimodelseed.org The reaction is catalyzed by a specific type of enzyme known as a glucosyltransferase. ontosight.ai Specifically, the enzyme UDP-glucose:dihydrozeatin 7-N-glucosyltransferase facilitates the transfer of the glucosyl moiety from UDP-glucose to the nitrogen atom at the 7th position of dihydrozeatin's adenine (B156593) structure, yielding this compound and UDP. ontosight.aimodelseed.org

In the model plant Arabidopsis thaliana, the uridine (B1682114) diphosphate (B83284) glycosyltransferase (UGT) superfamily includes enzymes responsible for cytokinin N-glucosylation. nih.gov Two specific genes, UGT76C1 and UGT76C2, encode glucosyltransferases that have been identified to catalyze the formation of N7- and N9-glucosides from various cytokinins, including dihydrozeatin. nih.govoup.com These enzymes are crucial for maintaining cytokinin homeostasis by converting active forms into inactive, stable glucosides. nih.gov When cytokinin levels rise, for instance, through overexpression of biosynthetic genes, there is a subsequent increase in the formation of N7-glucosides, suggesting this is a primary mechanism for rapidly reducing active cytokinin concentrations. frontiersin.orgnih.gov

| Enzyme/Gene | Function | Substrates | Products | Organism Example |

|---|---|---|---|---|

| UDP-glucose:dihydrozeatin 7-N-glucosyltransferase | Catalyzes the transfer of glucose to the N7 position of dihydrozeatin. ontosight.ai | Dihydrozeatin, UDP-glucose modelseed.org | This compound, UDP modelseed.org | General (Plants) |

| UGT76C1 | Encodes a cytokinin N-glucosyltransferase involved in N7- and N9-glucoside formation. nih.gov | Cytokinins (e.g., Dihydrozeatin), UDP-glucose | Cytokinin N-glucosides | Arabidopsis thaliana nih.gov |

| UGT76C2 | Encodes a cytokinin N-glucosyltransferase involved in N7- and N9-glucoside formation. nih.gov | Cytokinins (e.g., Dihydrozeatin), UDP-glucose | Cytokinin N-glucosides | Arabidopsis thaliana nih.gov |

Evolutionary Aspects of Cytokinin N Glucosylation in Plant Lineages

The metabolic pathway of cytokinin N-glucosylation, which produces compounds like dihydrozeatin-7-N-glucose, is considered an evolutionarily recent development in the plant kingdom. frontiersin.orgnih.gov This mechanism for deactivating cytokinin bases appears to have emerged and become prominent with the evolution of vascular plants. frontiersin.org

Comprehensive studies across various plant lineages reveal a clear evolutionary trend. nih.gov In evolutionarily older groups such as fungi, algae, and non-vascular plants (bryophytes like mosses), cytokinin N-glucosides are either absent or present in negligible amounts. nih.govfrontiersin.org In these organisms, the regulation of cytokinin activity may rely on other mechanisms or different types of cytokinin derivatives. nih.gov

Conversely, in vascular plants, both N-glucosides and O-glucosides are the predominant forms of cytokinins, often accumulating to high concentrations. nih.govfrontiersin.org There is a discernible upward trend in the total amount of cytokinin N-glucoconjugates when moving from older to more recently evolved plant lineages. nih.gov The distribution and proportion of N7- and N9-glucosides also differ significantly across the plant kingdom. nih.govresearchgate.net For example, while N-glucosylation is a major inactivation pathway in many dicotyledonous plants like Arabidopsis, its role can be different in monocots such as maize, where N-glucosides may be less prevalent under normal conditions. frontiersin.org

The evolution of the enzymes responsible, cytokinin N-glucosyltransferases (CNGTs), is hypothesized to have originated from O-glucosyltransferases. nih.gov It is suggested that some ancestral O-glucosyltransferases, which conjugate glucose to the side chain of cytokinins, may have first acquired a dual-function capability, allowing them to perform N-glucosylation as well. nih.gov Over time, these dual-function enzymes could have evolved into specialized N-glucosyltransferases, while others may have reverted to being solely O-glucosyltransferases. nih.gov This evolutionary step provided an additional layer of metabolic control, particularly for cytokinins like isopentenyladenine (iP) types, which lack a side-chain hydroxyl group for O-glucosylation. nih.gov

| Plant Group | Occurrence of Cytokinin N-Glucosides | Evolutionary Significance |

|---|---|---|

| Fungi, Algae | None or barely detectable concentrations. frontiersin.org | Represents a basal state before the evolution of N-glucosylation. frontiersin.org |

| Bryophytes (e.g., Mosses) | Very low or trace amounts. nih.govfrontiersin.org | Early land plants with limited N-glucosylation activity. nih.gov |

| Vascular Plants (e.g., Ferns, Angiosperms) | Widespread and often in high concentrations. nih.govfrontiersin.org | N-glucosylation is an established and important mechanism for cytokinin homeostasis. frontiersin.org |

Metabolism and Interconversions of Dihydrozeatin 7 N Glucose

Pathways of Dihydrozeatin-7-N-glucose Formation and Its Position within the Cytokinin Metabolic Network

This compound (DHZ-7G) is a conjugated form of the cytokinin dihydrozeatin (DHZ). Its formation is a key step in the regulation of cytokinin homeostasis, representing a modification of the bioactive cytokinin base. The primary pathway for its formation is the direct glucosylation of the DHZ molecule at the N7 position of its purine (B94841) ring. This reaction is catalyzed by specific enzymes known as UDP-glucosyltransferases (UGTs). In the model plant Arabidopsis thaliana, two UGTs, UGT76C1 and UGT76C2, have been identified as being responsible for the N-glucosylation of various cytokinins, including DHZ, at both the N7 and N9 positions. nih.gov

Within the complex cytokinin metabolic network, DHZ-7G is positioned as a deactivated metabolite. The network begins with the synthesis of cytokinin precursors, which are converted to active forms like trans-zeatin (B1683218) (tZ). A crucial subsequent step is the reduction of the tZ side chain to form DHZ, a reaction that renders the cytokinin resistant to degradation by the primary cytokinin catabolic enzymes, cytokinin oxidase/dehydrogenase (CKX). nih.gov Once formed, the bioactive DHZ base can be conjugated to form various metabolites, including O-glucosides and N-glucosides. Experimental evidence in Arabidopsis shows that exogenously applied DHZ is predominantly converted into its N7-glucoside, DHZ-7G. researchgate.net This N-glucosylation pathway is a significant mechanism for controlling the levels of active DHZ in plant tissues. researchgate.net

| Enzyme Family | Specific Enzymes (in Arabidopsis) | Substrate | Product | Metabolic Role |

| UDP-glucosyltransferases (UGTs) | UGT76C1, UGT76C2 | Dihydrozeatin (DHZ) | This compound (DHZ-7G) | Inactivation/conjugation of active cytokinin base |

Reversibility and Hydrolysis of this compound Conjugates

Historically, N-glucosides of cytokinins were considered terminal, irreversibly inactivated products. plos.org However, recent research has challenged this view, demonstrating that the reversibility of N-glucosylation is dependent on the specific cytokinin and the position of the glucose moiety. researchgate.netfrontiersin.org While the N-glucosides of isopentenyladenine (iP) appear to be irreversibly formed, evidence suggests that N-glucosides of zeatin-type cytokinins, including dihydrozeatin, can be hydrolyzed back to their bioactive free bases. researchgate.netfrontiersin.org This positions them as potential storage forms rather than solely as degradation products. researchgate.net

Direct experimental evidence confirms the in vivo hydrolysis of dihydrozeatin N-glucosides. Studies in maize have shown that exogenously applied dihydrozeatin-9-N-glucose (DHZ-9G) is converted back into the active DHZ base. nih.govresearchgate.net While much of the research on N7-glucoside reversibility has focused on trans-zeatin-7-N-glucose (tZ-7G), which is efficiently metabolized to tZ in Arabidopsis, the findings for zeatin-type cytokinins in general suggest a potential for DHZ-7G hydrolysis as well. researchgate.netfrontiersin.org The biological activity observed in some bioassays after the application of DHZ N-glucosides is often attributed to the release of the active DHZ base through this hydrolytic deconjugation. nih.gov

The reversibility of cytokinin glucosides varies significantly depending on the type of linkage (N- or O-glycosidic) and the specific conjugate.

N-Glucosides vs. O-Glucosides : O-glucosides, such as dihydrozeatin-O-glucoside (DHZOG), are widely recognized as reversible, inactive storage forms. plos.org They are readily hydrolyzed by β-glucosidase enzymes to release the active cytokinin base. nih.gov N-glucosides were long thought to be irreversible, but it is now clear that some, particularly those of the zeatin family, can be hydrolyzed, although the enzymatic mechanism appears distinct from that for O-glucosides. frontiersin.orgnih.gov

N7-Glucosides vs. N9-Glucosides : The position of N-glucosylation also influences reversibility. In monocots like maize, there is clearer evidence for the hydrolysis of N9-glucosides (like DHZ-9G) compared to N7-glucosides. frontiersin.org In contrast, studies in the dicot Arabidopsis have shown that both trans-zeatin-7-N-glucose and trans-zeatin-9-N-glucose are efficiently converted back to the free base. researchgate.net

Comparison with iP-N-Glucosides : A stark contrast is seen when comparing the N-glucosides of DHZ and tZ with those of isopentenyladenine (iP). Both iP-N7-glucoside and iP-N9-glucoside are not converted back to the iP base in Arabidopsis, indicating they are likely true irreversible inactivation products. researchgate.netfrontiersin.org

| Glucoside Type | Linkage | General Reversibility | Supporting Evidence |

| Dihydrozeatin-O-glucoside (DHZOG) | O-glucoside | Reversible | Considered readily convertible storage forms hydrolyzed by β-glucosidases. plos.org |

| Dihydrozeatin-9-N-glucose (DHZ-9G) | N9-glucoside | Reversible | Hydrolysis to DHZ base observed in vivo in maize. nih.govresearchgate.net |

| This compound (DHZ-7G) | N7-glucoside | Potentially Reversible | Reversibility is less directly documented than for DHZ-9G but is suggested by the general behavior of zeatin-type N-glucosides. frontiersin.org |

| Isopentenyladenine-N-glucosides (iPNGs) | N7/N9-glucoside | Irreversible | Not converted back to iP base in Arabidopsis. researchgate.net |

The specific enzymes responsible for the deconjugation of DHZ-7G have not yet been identified. While β-glucosidases are known to hydrolyze O-glucosides, their role in N-glucoside hydrolysis is less clear. nih.gov An enzyme isolated from maize, Zm-p60.1, which is a β-glucosidase, was shown to hydrolyze trans-zeatin-9-N-glucose, albeit at a very low rate, but it showed no detectable activity towards trans-zeatin-7-N-glucose. frontiersin.orgnih.gov This suggests that if an enzyme capable of hydrolyzing DHZ-7G exists, it is likely highly specific and may not belong to the same class of β-glucosidases that act on O-glucosides and N9-glucosides. frontiersin.org To date, no enzyme responsible for releasing cytokinin bases from N7-glucosides has been identified in Arabidopsis. frontiersin.org

Degradation and Inactivation Mechanisms Affecting this compound Levels

The levels of DHZ-7G in plant tissues are regulated by its formation, potential hydrolysis, and resistance to degradation. Unlike many other cytokinin forms, DHZ-7G is highly stable due to two key structural features: the saturated side chain of its dihydrozeatin base and the glucosylation at the N7 position.

Cytokinin oxidase/dehydrogenase (CKX) is the primary enzyme responsible for the irreversible degradation of cytokinins. frontiersin.org CKX enzymes function by cleaving the N6-isoprenoid side chain from the purine ring. However, their activity is highly dependent on the structure of that side chain. Cytokinins with unsaturated side chains, such as trans-zeatin and isopentenyladenine, are preferred substrates for CKX. nih.gov

The dihydrozeatin base, having a saturated side chain, is inherently resistant to degradation by CKX. nih.gov This resistance extends to its glucosylated forms. Furthermore, studies on CKX substrate specificity have revealed that while some CKX isozymes can degrade certain N9-glucosides, N7-glucosides are generally not recognized as substrates. nih.govresearchgate.net Therefore, this compound is resistant to CKX activity on two counts: its saturated side chain and its N7-linked glucose. This dual resistance makes DHZ-7G a particularly stable and persistent metabolite, and its accumulation is considered a final step in cytokinin metabolism, especially in contexts where hydrolysis is limited. researchgate.net

| Compound | Side Chain | CKX Susceptibility | Reason for Resistance/Susceptibility |

| trans-Zeatin (tZ) | Unsaturated | Susceptible | Unsaturated side chain is the target for CKX cleavage. |

| Dihydrozeatin (DHZ) | Saturated | Resistant | Lacks the double bond in the side chain required for CKX activity. nih.gov |

| Dihydrozeatin-9-N-glucose (DHZ-9G) | Saturated | Resistant (base) / Potentially Susceptible (conjugate) | Base is resistant; some CKX isozymes can degrade N9-glucosides of other cytokinins. nih.govresearchgate.net |

| This compound (DHZ-7G) | Saturated | Highly Resistant | Base is resistant due to saturated side chain, and N7-glucosides are generally not CKX substrates. nih.govresearchgate.net |

Selective Inhibition of Cytokinin N-Glucosylation Pathways

The enzymatic pathway of N-glucosylation, which leads to the formation of compounds such as this compound, can be selectively inhibited. Research has identified several compounds that can block this cytokinin inactivation route, thereby potentially prolonging the activity of the active cytokinin base.

A study investigating inhibitors of cyclin-dependent kinases found that olomoucine, bohemine, and roscovitine (B1683857) could effectively modify the conversion of exogenously applied tritiated dihydrozeatin ([³H]DHZ) in various plant species. researchgate.net The effect of these inhibitors was dependent on the predominant cytokinin sequestration pattern of the plant. researchgate.net

In radish (Raphanus sativus), a species where N-glucosylation is the primary pathway for cytokinin deactivation, the application of these inhibitors at a concentration of 100 µM significantly decreased the conversion of [³H]DHZ into its 7N- and 9N-glucosides. researchgate.netnih.gov Consequently, the level of unmetabolized, active dihydrozeatin base was elevated. nih.gov Roscovitine, in particular, has been identified as a highly potent inhibitor of N-glucosylation. researchgate.net Other compounds, such as papaverine (B1678415) and theophylline, have also been tested as inhibitors of this pathway. nih.gov

The response to these inhibitors varies across different plant species, highlighting the specificity of cytokinin metabolism. researchgate.net For example, in the common bean (Phaseolus vulgaris), where O-glucosylation is the more dominant deactivation mechanism, the inhibitors did not significantly affect the conversion of [³H]DHZ. researchgate.net In tobacco (Nicotiana tabacum), where both N-glucosylation and degradation by cytokinin oxidase/dehydrogenase (CKX) are key deactivation routes, inhibiting 7N-glucosylation resulted in a stimulated conversion of [³H]DHZ to its corresponding nucleotide and riboside forms. researchgate.net

Further research has identified other chemical classes as potential inhibitors. A series of 3-substituted xanthines were synthesized and tested, with their effectiveness varying between maize and radish, indicating that the structural requirements for potent inhibitors of N-glucosylation differ between species. documentsdelivered.com

The following table summarizes the research findings on the selective inhibition of dihydrozeatin N-glucosylation.

| Inhibitor | Plant Species | Primary Deactivation Pathway | Observed Effect on Dihydrozeatin (DHZ) Metabolism |

|---|---|---|---|

| Olomoucine, Bohemine, Roscovitine | Radish (Raphanus sativus) | N-Glucosylation | Decreased conversion of [³H]DHZ into 7N- and 9N-glucosides. researchgate.net |

| Olomoucine, Bohemine, Roscovitine | Common Bean (Phaseolus vulgaris) | O-Glucosylation | No significant influence on the conversion of [³H]DHZ. researchgate.net |

| Olomoucine, Bohemine, Roscovitine | Tobacco (Nicotiana tabacum) | N-Glucosylation and CKX Degradation | Inhibition of 7N-glucosylation stimulated the conversion of [³H]DHZ to nucleotide and riboside forms. researchgate.net |

These studies demonstrate that purine analogues can act as selective inhibitors of cytokinin N-glucosylation, offering a potential tool for modulating the levels of active cytokinins in plants. researchgate.net

Biological Roles and Physiological Significance of Dihydrozeatin 7 N Glucose in Plants

Modulation of the Active Cytokinin Pool and Systemic Homeostasis

The formation of dihydrozeatin-7-N-glucose is a crucial mechanism for regulating the levels of active cytokinins within plant tissues. ontosight.aifrontiersin.org This N-glucosylation is generally considered an irreversible deactivation process, effectively removing active dihydrozeatin from the hormonal pool. frontiersin.orgwur.nl This is in contrast to O-glucosides, which are considered reversible storage forms that can be hydrolyzed back to their active aglycones. wur.nl

The enzyme responsible for the formation of DHZ7G is UDP-glucose:dihydrozeatin 7-N-glucosyltransferase, which catalyzes the transfer of a glucose moiety from UDP-glucose to dihydrozeatin. ontosight.ai By converting active cytokinins into their N7-glucoside forms, plants can tightly control the concentration of hormones available to interact with receptors, thereby maintaining hormonal balance or homeostasis. ontosight.aifrontiersin.org This regulation is vital for normal growth and development and for responding to environmental cues.

The levels of N7-glucosides, including DHZ7G, can vary significantly across different plant species and throughout the plant's life cycle. nih.gov For instance, a progressive accumulation of cytokinin N7-glucosides has been observed in the leaves of Arabidopsis thaliana as the plant ages. nih.gov This suggests a dynamic role for N-glucosylation in managing cytokinin levels during different developmental stages. In some cases, N7-glucosides are the predominant forms in the cytokinin deactivation pathway. frontiersin.org

Impact on Plant Growth and Developmental Processes

While traditionally viewed as inactive, recent research has begun to revise the understanding of cytokinin N-glucosides, suggesting they may have specific physiological impacts. nih.govresearchgate.net

Role in Cell Division and Organogenesis (e.g., Shoot Regeneration, Callus Weight)

Cytokinins are well-known for their role in promoting cell division and shoot formation from callus tissue, a process influenced by the ratio of cytokinin to auxin. slu.sefrontiersin.org While the direct activity of this compound in these processes is not as potent as its free-base counterpart, some studies indicate that N-glucosides are not entirely inert. nih.govplos.org For example, while trans-zeatin-7-glucoside (a related N-glucoside) showed only a modest influence on shoot regeneration in Arabidopsis hypocotyl assays, it did have some effect. nih.gov The formation of N7-glucosides like DHZ7G is part of the broader cytokinin metabolic network that ultimately governs the levels of active cytokinins available to drive cell division and organogenesis. researchgate.netfrontiersin.org

Influence on Leaf Senescence and Chlorophyll (B73375) Retention

One of the classic bioassays for cytokinin activity is the delay of leaf senescence, often measured by chlorophyll retention. nih.govplos.org Active cytokinins are known to inhibit the degradation of chlorophyll and photosynthetic proteins. nih.govoup.com However, studies on oat leaf segments have shown that this compound does not exhibit antisenescent effects, failing to inhibit dark-induced chlorophyll degradation. nih.govresearchgate.net This is in contrast to its N9-glucoside counterpart, DHZ9G, which did show some activity in delaying senescence at high concentrations. nih.gov This suggests a specificity in the biological activity of different cytokinin glucoside isomers.

Table 1: Effect of Dihydrozeatin Glucosides on Chlorophyll Retention in Oat Leaves

| Compound | Concentration (mM) | Chlorophyll Retention (% of Initial Control) | Antisenescent Effect |

|---|---|---|---|

| DHZ7G | 0.1 | Not reported to have a significant effect | No |

| 0.5 | Not reported to have a significant effect | No | |

| DHZ9G | 0.1 | 37% | Yes |

| 0.5 | 89% | Yes |

Data sourced from studies on dark-induced senescence in oat leaf segments. nih.gov

Effects on Root Development and Elongation

Active cytokinins are known to inhibit root elongation and promote cell differentiation in the root apical meristem. frontiersin.orgplos.orgmdpi.com The conversion of active cytokinins to N7-glucosides like DHZ7G is part of the homeostatic mechanism that regulates the size of the root meristem. fu-berlin.de While direct application of related N-glucosides like trans-zeatin-7-glucoside did not significantly alter root length in Arabidopsis seedlings, the regulation of the active cytokinin pool through glucosylation is critical for proper root development. plos.org Dihydrozeatin itself plays a role in promoting root cell differentiation, and its levels are tightly controlled, in part through the formation of inactive glucosides. mdpi.com

Regulation of Apical Dominance

Apical dominance is the phenomenon where the central, main stem of a plant grows more strongly than the lateral stems. This process is regulated by a complex interplay of hormones, including auxins and cytokinins. wur.nlnih.gov Auxin produced in the shoot apex is thought to suppress the synthesis or transport of active cytokinins to the axillary buds, thereby inhibiting their growth. wur.nlnih.gov The formation of this compound contributes to the maintenance of low levels of active cytokinins, which is a factor in establishing and maintaining apical dominance. ontosight.aiwur.nl

Transport and Distribution of Dihydrozeatin 7 N Glucose Within Plant Tissues

Long-Distance Transport Mechanisms via Xylem and Phloem

The long-distance transport of cytokinins from their primary sites of synthesis, mainly in the roots, to the shoots is a fundamental process for coordinating plant development. This translocation occurs through the plant's vascular system, comprising the xylem and phloem.

Xylem Transport: Evidence suggests that cytokinin N-glucosides are present in xylem sap, indicating their role as transport forms. frontiersin.org While direct quantitative data for DHZ-7G in xylem sap is scarce, studies on related compounds offer significant insights. For instance, in Arabidopsis, very low levels of dihydrozeatin-9-glucoside (DHZ9G), a positional isomer of DHZ-7G, have been detected in shoot tips, measuring less than 0.2 pmol g⁻¹ FW. nih.gov

A pivotal discovery in understanding the root-to-shoot transport of dihydrozeatin-type cytokinins involves the ATP-binding cassette (ABC) transporter, AtABCG14. Research on atabcg14 mutant plants, which lack a functional version of this transporter, has demonstrated a significant disruption in the distribution of dihydrozeatin (DHZ) and its derivatives. In these mutants, the concentration of DHZ-type cytokinins was found to be over 62% lower in the shoots, while simultaneously increasing by up to tenfold in the roots when compared to wild-type plants. researchgate.net This substantial shift in distribution strongly implicates AtABCG14 as a crucial transporter for the upward, long-distance translocation of DHZ-type cytokinins, including their glucosylated forms, from the roots to the aerial parts of the plant. researchgate.net

| Plant Genotype | Plant Part | Change in DHZ-Type Cytokinin Levels Compared to Wild-Type |

|---|---|---|

| atabcg14 Mutant | Shoots | >62% Decrease |

| atabcg14 Mutant | Roots | Up to 10-fold Increase |

Phloem Transport: The transport of cytokinins in the phloem is generally less understood compared to xylem transport. While various cytokinin forms have been identified in phloem exudates, specific data regarding the presence and concentration of DHZ-7G in the phloem is not yet well-documented. The general consensus points to isopentenyladenine (iP)-type nucleosides and nucleotides as the predominant cytokinin forms in the phloem sap. nih.gov

Cellular and Subcellular Localization of Dihydrozeatin-7-N-glucose

Understanding where DHZ-7G is located within and between cells is key to deciphering its function. Studies involving subcellular fractionation in Arabidopsis and barley leaf cells have provided a clear picture of its distribution.

DHZ-7G has been identified in significant amounts in the extracellular space, also known as the apoplast. nih.gov It is also found within the vacuole, a large membrane-bound organelle inside the plant cell. nih.gov Notably, cytokinin N-glucosides, including DHZ-7G, have not been detected in the cytosol. frontiersin.org This specific localization pattern suggests that after synthesis, DHZ-7G is exported from the cytoplasm into the apoplast or sequestered into the vacuole. The presence in the apoplast is consistent with a role in long-distance transport via the xylem, while vacuolar sequestration often points to a function in storage and detoxification, preventing the release of active cytokinin bases in the cytoplasm.

| Cellular Compartment | Presence of DHZ-7G |

|---|---|

| Extracellular Space (Apoplast) | Detected |

| Vacuole | Detected |

| Cytosol | Not Detected |

Putative Transport Systems Across Cellular Membranes (e.g., Plasma Membrane Transport)

The movement of DHZ-7G from its site of synthesis in the cytoplasm to the apoplast or vacuole necessitates transport across cellular membranes. The subcellular localization of cytokinin N-glucosides and their presence in the xylem strongly suggest the involvement of plasma membrane transporters. frontiersin.org

As previously mentioned, the ABC transporter AtABCG14 plays a critical role in the efflux of DHZ-type cytokinins from root cells into the xylem for long-distance transport. researchgate.net This protein is a primary candidate for the plasma membrane transport of DHZ and its glucosides.

Another family of proteins, the Equilibrative Nucleoside Transporters (ENTs), are also implicated in cytokinin transport. While their substrate specificity for cytokinin glucosides is still under investigation, they represent another potential system for the movement of these molecules across cellular membranes. The specific transporters responsible for sequestering DHZ-7G into the vacuole have yet to be definitively identified.

Quantitative and Qualitative Analytical Methodologies for Dihydrozeatin 7 N Glucose Research

Advanced Extraction and Purification Techniques from Plant Biological Samples

The accurate analysis of dihydrozeatin-7-N-glucose hinges on its effective isolation from intricate plant tissues. This necessitates multi-step protocols that combine specific solvent-based extractions with targeted purification strategies to remove interfering compounds.

Optimized Solvent-Based Extraction Protocols (e.g., Methanol (B129727):Formic Acid:Water)

The initial step in isolating cytokinins, including this compound, involves extraction from homogenized plant material. Research has shown that the choice of solvent significantly impacts the yield and purity of the extract. A widely adopted and effective extraction solution is a modified Bieleski's solvent, which consists of a methanol, formic acid, and water mixture (MeOH:HCOOH:H₂O). nih.govresearchgate.net

A study comparing different extraction solvents for cytokinins in Arabidopsis thaliana found that a modified Bieleski's solvent (15:1:4, v/v/v) yielded the highest analytical responses for deuterated cytokinin standards when compared to 80% methanol or other Bieleski formulations. nih.gov This indicates superior extraction efficiency and stability of the analytes in this particular solvent system. The use of cold temperatures (e.g., -20°C) during extraction is a standard practice to minimize enzymatic degradation of the target compounds.

| Extraction Protocol Component | Specification | Purpose/Advantage | Reference |

| Solvent System | Modified Bieleski's Buffer | Provides high extraction efficiency for a broad range of cytokinins, including N-glucosides. | nih.govresearchgate.net |

| Composition | Methanol:Formic Acid:Water (15:1:4, v/v/v) | The acidic, aqueous-organic mixture effectively lyses cells and solubilizes polar compounds like cytokinin glucosides. | nih.gov |

| Sample Preparation | Homogenization under liquid nitrogen | Prevents enzymatic activity and ensures a consistent sample for extraction. | researchgate.net |

Solid Phase Extraction (SPE) Purification Strategies

Following the initial solvent extraction, the crude extract contains numerous interfering substances that must be removed prior to sensitive chromatographic analysis. Solid Phase Extraction (SPE) is a critical purification step that leverages the chemical properties of cytokinins to separate them from other plant metabolites.

For cytokinin analysis, including N-glucosides, a common and highly effective strategy involves using a mixed-mode SPE sorbent that combines reversed-phase and cation-exchange characteristics. nih.gov The Oasis MCX cartridge is a prime example of such a sorbent. nih.govresearchgate.net This method has demonstrated superiority over older techniques, providing cleaner samples that are more suitable for subsequent analysis by mass spectrometry. nih.gov The purification protocol typically involves conditioning the column, loading the acidified extract, washing away contaminants, and finally eluting the purified cytokinin fraction. This approach can decrease the content of UV-absorbing contaminants by approximately 90%. nih.gov

| SPE Purification Stage | Description | Mechanism | Reference |

| Sorbent Type | Mixed-Mode (Reversed-Phase and Cation-Exchange) | e.g., Oasis MCX. | nih.govresearchgate.net |

| Sample Loading | The acidified plant extract is passed through the column. | Cytokinins are retained by both hydrophobic interactions (reversed-phase) and ionic interactions with their protonated purine (B94841) ring (cation-exchange). | nih.gov |

| Washing Step | The column is washed with solvents like methanol. | Removes neutral and acidic interfering compounds that are not strongly retained. | researchgate.net |

| Elution Step | A basic methanolic solution (e.g., 0.35 M NH₄OH in 60% methanol) is used. | The ammonia (B1221849) neutralizes the positive charge on the cytokinins, disrupting the cation-exchange retention and allowing them to be eluted. | researchgate.net |

Chromatographic and Spectrometric Quantification Approaches

Once extracted and purified, this compound is quantified using a combination of high-resolution chromatographic separation and highly sensitive mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC) Separations

High-Performance Liquid Chromatography (HPLC), particularly when using a reversed-phase column (e.g., C18), is the standard method for separating this compound from other cytokinin isomers and metabolites prior to detection. nih.gov The separation is typically achieved using a gradient elution program.

A common mobile phase consists of two solvents: an aqueous solution with a volatile modifier like ammonium (B1175870) acetate (B1210297) or formic acid (Solvent A) and an organic solvent such as methanol or acetonitrile (B52724) (Solvent B). nih.gov A linear gradient, where the percentage of Solvent B is gradually increased, allows for the effective separation of the various cytokinin forms based on their polarity. For instance, a gradient of 5 mM ammonium acetate (pH 4) in water and methanol can be used to successfully separate different cytokinin N-glucosides. nih.gov

Mass Spectrometry (MS) Platforms (e.g., High-Resolution Accurate Mass Tandem Mass Spectrometry, Orbitrap Mass Spectrometer, LC-MS)

Mass spectrometry is the definitive technique for the detection and quantification of this compound due to its exceptional sensitivity and selectivity. When coupled with HPLC (LC-MS), it allows for the reliable identification of compounds in complex mixtures. researchgate.net

Tandem mass spectrometry (MS/MS) is particularly powerful. nih.gov In this technique, the parent ion corresponding to this compound is selected and fragmented, producing characteristic product ions. This transition is highly specific and is used for Selected Reaction Monitoring (SRM), which provides excellent quantitative accuracy and minimizes background interference. High-resolution mass spectrometry platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, offer even greater specificity by providing highly accurate mass measurements, further confirming the elemental composition and identity of the analyte. nih.govresearchgate.net

Isotope Dilution Analysis Utilizing Labeled Internal Standards for Precise Quantification

The gold standard for the precise quantification of phytohormones like this compound is the isotope dilution method. researchgate.net This technique corrects for sample loss during the extensive extraction and purification procedures.

Before the extraction begins, a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled this compound) is added to the plant sample. researchgate.net This labeled standard is chemically identical to the endogenous compound and therefore behaves identically throughout the entire analytical process. By measuring the ratio of the endogenous (unlabeled) analyte to the labeled internal standard in the final mass spectrometric analysis, the absolute concentration of this compound in the original sample can be calculated with high precision and accuracy. nih.govresearchgate.net This method effectively compensates for any variability in extraction yield or instrument response.

In Vitro Enzyme Activity Assays for Related Metabolic Enzymes

UDP-Glucosyltransferase (UGT) Activity Assays

The formation of this compound from dihydrozeatin is catalyzed by UDP-glucosyltransferases. In Arabidopsis thaliana, two key enzymes, UGT76C1 and UGT76C2, have been identified as cytokinin N-glucosyltransferases frontiersin.orgoup.com. In vitro studies have confirmed that these enzymes can use dihydrozeatin as a substrate to form its N-glucosides oup.com.

Methodology:

A common method to measure UGT activity involves monitoring the formation of the glucosylated product over time. A typical in vitro assay for UGTs acting on dihydrozeatin would include the following components in a buffered solution:

Enzyme: Purified recombinant UGT76C1 or UGT76C2.

Substrate: Dihydrozeatin.

Co-substrate: Uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), which serves as the glucose donor.

The reaction is initiated by the addition of the enzyme and incubated at a specific temperature and pH. The reaction is then stopped, and the products are analyzed using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of this compound formed.

Research Findings:

In vitro biochemical studies have demonstrated that UGT76C2 can effectively glucosylate a range of active cytokinins, including dihydrozeatin, to form their corresponding N-glucosides oup.com. These studies are fundamental to understanding the substrate preferences and catalytic efficiencies of these enzymes. While detailed kinetic parameters for every cytokinin substrate are not always available in a single study, the compiled data from various research efforts provide a clearer picture of their function.

Table 1: Kinetic Parameters of UGTs with Cytokinin Substrates

| Enzyme | Substrate | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Reference |

|---|---|---|---|---|

| cisZOG1 (Maize) | cis-Zeatin | 46 | - | nih.gov |

| cisZOG2 (Maize) | cis-Zeatin | 96 | - | nih.gov |

Note: Specific kinetic data for UGT76C1 and UGT76C2 with dihydrozeatin are not consistently reported in literature, hence representative data for other cytokinin glucosyltransferases are presented.

β-Glucosidase Activity Assays

The hydrolysis of this compound to release the active cytokinin, dihydrozeatin, is a potential regulatory step. This reaction is likely catalyzed by β-glucosidases. While the specific enzymes responsible for cleaving cytokinin N-glucosides in many plant species are still under investigation, in vitro assays can be used to test the activity of candidate enzymes.

Methodology:

An in vitro β-glucosidase assay would typically involve:

Enzyme: A purified candidate β-glucosidase.

Substrate: this compound.

The reaction mixture is incubated, and the formation of dihydrozeatin is monitored over time using HPLC or LC-MS.

Research Findings:

Research has shown that the hydrolysis of cytokinin N-glucosides can occur in plants, suggesting the involvement of specific glucosidases frontiersin.orgnih.gov. For instance, it has been demonstrated that the N9-glucoside of dihydrozeatin can be converted back to its active form in maize roots nih.gov. The maize enzyme Zm-p60.1 has been shown to hydrolyze trans-zeatin-9-glucoside in vitro, although its activity on the N7-glucoside was not detected nih.gov. In Arabidopsis, evidence suggests that both N7- and N9-glucosides of trans-zeatin (B1683218) can be hydrolyzed, although the specific enzyme has not yet been identified frontiersin.org. These findings indicate that the regulation of cytokinin activity through the cleavage of N-glucosides is a viable metabolic pathway.

Cytokinin Oxidase/Dehydrogenase (CKX) Activity Assays

Cytokinin oxidase/dehydrogenase (CKX) is responsible for the irreversible degradation of active cytokinins, including dihydrozeatin. It is important to note that CKX enzymes act on the free cytokinin base and not on the N-glucosides nih.gov. Therefore, an in vitro assay for CKX would use dihydrozeatin as the substrate to assess its degradation rate.

Methodology:

Several methods are available for measuring CKX activity in vitro. A common approach is a spectrophotometric assay that measures the reduction of an electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the cytokinin substrate researchgate.net. The reaction mixture typically contains:

Enzyme: Purified recombinant or partially purified CKX.

Substrate: Dihydrozeatin.

Electron Acceptor: DCPIP.

The rate of DCPIP reduction is monitored by the decrease in absorbance at a specific wavelength.

Research Findings:

Studies on maize CKX have shown that dihydrozeatin is not a substrate for this particular enzyme nih.gov. However, substrate specificities can vary significantly between CKX isozymes from different species. For example, some CKX enzymes show a preference for unsaturated side-chain cytokinins like isopentenyladenine and zeatin nih.gov. The lack of activity of maize CKX on dihydrozeatin suggests that this saturated cytokinin may have a longer biological half-life in tissues where this specific CKX is prevalent.

Table 2: Substrate Specificity of Maize Cytokinin Oxidase

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

|---|---|---|---|---|

| Isopentenyladenine | - | - | 45 | nih.gov |

| Zeatin | - | - | 9 | nih.gov |

| Dihydrozeatin | Not a substrate | nih.gov | ||

| Kinetin | Not a substrate | nih.gov | ||

| Benzylaminopurine | Not a substrate | nih.gov |

Genetic and Molecular Regulation of Dihydrozeatin 7 N Glucose Metabolism

Gene Expression Profiling of Glucosyltransferases (UGT76C1, UGT76C2) in Response to Developmental Cues and Environmental Stimuli

The formation of cytokinin N-glucosides is catalyzed by specific UDP-glucosyltransferases. In the model plant Arabidopsis thaliana, two key enzymes, UGT76C1 and UGT76C2, have been identified as cytokinin N-glucosyltransferases. fu-berlin.de Their gene expression is spatially and temporally regulated throughout the plant's life cycle and is also modulated by environmental factors.

Developmental Cues: Studies of spatiotemporal expression patterns have shown that both UGT76C1 and UGT76C2 are active during early developmental stages. oup.com Analysis of reporter gene expression revealed high levels of UGT76C1 expression in germinating seeds and young seedlings. Similarly, UGT76C2 is expressed at relatively high levels in seedlings and developing seeds. oup.com More detailed analysis has shown strong UGT76C2 expression in various tissues, including roots, hypocotyls, cotyledons, young leaves, and immature seeds, indicating its role in regulating cytokinin homeostasis during active growth phases. oup.com

Environmental Stimuli: The expression of these glucosyltransferases is also influenced by abiotic stress conditions. The expression of UGT76C2, in particular, has been shown to be responsive to environmental challenges. Quantitative RT-PCR assays have demonstrated that UGT76C2 expression is downregulated by drought, osmotic stress, and the stress hormone abscisic acid (ABA). nih.gov This suggests a role for cytokinin N-glucosylation in the plant's adaptation to adverse environmental conditions, potentially by modulating the levels of active cytokinins to fine-tune growth and stress responses. nih.gov Preliminary experiments also indicate an involvement of cytokinin N-glucosylation in the response to salt and drought stress. fu-berlin.de

Functional Characterization of Genes Encoding Enzymes Involved in Dihydrozeatin-7-N-glucose Metabolism through Mutational and Overexpression Studies (e.g., Knock-out Plants)

To elucidate the in planta roles of UGT76C1 and UGT76C2, researchers have developed and analyzed loss-of-function mutants (knock-outs) and overexpression lines for these genes. These studies have confirmed their function in cytokinin N-glucosylation and have revealed their importance in maintaining cytokinin homeostasis and mediating physiological responses.

The ultimate confirmation of their role came from a double knockout mutant (ugt76c1,2), which was completely devoid of cytokinin N-glucosides. This finding proves that UGT76C1 and UGT76C2 are the sole enzymes responsible for cytokinin N-glucosylation in Arabidopsis. fu-berlin.de

The table below summarizes the key findings from these genetic studies.

| Genetic Modification | Effect on Cytokinin N-Glucosides | Cytokinin Sensitivity | Phenotypic Characteristics |

| ugt76c1 Knockout | Significantly reduced accumulation. | More sensitive to exogenous cytokinin in root elongation, chlorophyll (B73375) retention, and anthocyanin accumulation. | No obvious phenotypic alteration under normal growth conditions. |

| UGT76C1 Overexpression | Increased accumulation. | Less sensitive to exogenous cytokinin. | No obvious phenotypic alteration under normal growth conditions. |

| ugt76c2 Knockout | Significantly decreased accumulation. | More sensitive to exogenous cytokinin in primary root elongation and lateral root formation. | Smaller seeds than wild type under normal conditions; altered response to drought and osmotic stress. oup.comnih.gov |

| UGT76C2 Overexpression | Substantially increased accumulation. | Less sensitive to exogenous cytokinin; displayed cytokinin deficiency phenotypes. fu-berlin.deoup.com | Enhanced adaptation to drought stress at mature stage, but reduced tolerance to ABA and osmotic stress during post-germination. nih.gov |

| ugt76c1,2 Double Knockout | Completely absent. | Not specified, but showed enhanced meristem activity. | Increased size and activity of the inflorescence meristem. |

Transcriptomic and Proteomic Responses to Perturbations in this compound Levels or Metabolism

Alterations in the levels of this compound, achieved through the manipulation of UGT76C1 and UGT76C2 gene expression, trigger significant changes at the transcriptomic and proteomic levels. These responses reflect the plant's homeostatic mechanisms aimed at compensating for the changes in active cytokinin pools.

Transcriptomic Responses: In loss-of-function mutants, the plant adjusts the expression of other genes involved in cytokinin signaling and metabolism.

In the ugt76c2 mutant, the expression levels of several cytokinin-related genes were altered, including the cytokinin receptors AHK2 and AHK3, the response regulator ARR1, the cytokinin biosynthesis gene IPT5, and the cytokinin degradation gene CKX3. oup.com

Similarly, in ugt76c1 plants, the expression of AHK3, ARR1, the cytokinin hydroxylase CYP735A2, and the cytokinin activation gene LOG2 were noticeably changed. These findings suggest that a disruption in cytokinin N-glucosylation activates a compensatory network to maintain cytokinin activity. oup.com

Furthermore, transcriptomic analysis of UGT76C2 overexpressing plants under drought stress revealed significant upregulation of six stress-inducible genes (DREB2A, RD22, RD29B, LEA, COR47, and KIN1). Concurrently, five cytokinin marker genes (AHK2, AHK3, AHK4, ARR1, and ARR2) were less induced in response to drought in these plants, linking cytokinin metabolism directly to stress response pathways. nih.gov

Proteomic and Metabolomic Responses: While specific proteomic studies on ugt76c mutants are limited, broader studies on plants with altered cytokinin pools provide valuable insights. A study using transgenic Arabidopsis with inducible cytokinin oxidase (HvCKX2), which reduces active cytokinin levels, led to changes in proteins essential for growth and development. nih.gov This suggests that perturbations in cytokinin homeostasis, such as those caused by altered N-glucosylation, would likely lead to significant proteome-wide adjustments. In the same study, metabolomic analysis of cytokinin-deficient seedlings revealed changes in the levels of 16 different metabolites, including amino acids and carbohydrates, indicating a systemic response to altered cytokinin levels. nih.gov These findings imply that changes in this compound metabolism would not only affect cytokinin-related gene expression but also have widespread consequences on the plant's proteome and metabolome.

Comparative and Evolutionary Studies of Dihydrozeatin 7 N Glucose

Occurrence, Abundance, and Proportions of Dihydrozeatin-7-N-glucose Across Diverse Plant Species and Tissues

The formation of N-glucosides of cytokinins, including this compound (DHZ7G), is a metabolic process observed primarily in vascular plants and is considered a more recent evolutionary mechanism for regulating active cytokinin levels. frontiersin.orgnih.gov These conjugated forms are generally considered biologically inactive and stable. fu-berlin.de Dihydrozeatin (DHZ) itself is often found in higher concentrations in storage organs, such as dormant seeds and apical buds. oup.com

The pattern of cytokinin conjugation, whether through N-glucosylation (at the N7 or N9 position of the purine (B94841) ring) or O-glucosylation (on the side chain), varies significantly among different plant species. nih.govbas.bg In species like radish (Raphanus sativus), N-glucosylation is the predominant pathway for deactivating cytokinins. bas.bg When exogenous dihydrozeatin is supplied to radish seedlings, a significant portion is converted to its 7-N-glucoside (DHZ7G). bas.bgresearchgate.net Specifically, in derooted radish seedlings, up to 50% of administered tritiated dihydrozeatin ([³H]DHZ) was found to be converted to DHZ7G. bas.bg

In contrast, other species utilize different primary deactivation pathways. For instance, the 7-glucoside of zeatin, a closely related cytokinin, has not been regularly identified in cereals or legumes. nih.gov In lodgepole pine (Pinus contorta), concentrations of dihydrozeatin were found to be higher in genotypes that were low producers of cones, while trans-zeatin-O-glucoside was more abundant in high-producing cone genotypes, suggesting differential regulation and roles for these cytokinin forms. scispace.com The table below summarizes the occurrence and relative levels of DHZ7G and other related cytokinin glucosides in selected plant species based on metabolic studies.

Interspecies Variations in Cytokinin N-Glucoside Metabolism and Associated Biological Activities

The metabolic fate of cytokinin N-glucosides, including this compound, displays considerable variation across different plant species, which in turn influences their potential biological roles. nih.govplos.org While N-glucosides have long been considered terminal, inactive products, recent evidence suggests a more complex picture where some forms can be metabolized back to active cytokinin bases. nih.govoup.com

A key distinction in metabolism exists between dicotyledonous and monocotyledonous plants. nih.gov Studies on Arabidopsis thaliana (a dicot) have shown that trans-zeatin (B1683218) (tZ) N-glucosides can be efficiently hydrolyzed back to the active free base. nih.gov In contrast, for isopentenyladenine (iP) N-glucosides in the same species, this conversion was not observed, suggesting they are products of irreversible deactivation. nih.gov For dihydrozeatin (DHZ), it is suggested that its N-glucosides, like those of tZ, can be hydrolyzed to release the active base. nih.gov In monocots like maize, only N9-glucosides appear to be hydrolyzed, while N7-glucosides like DHZ7G are more stable. nih.gov

The primary mechanism for cytokinin deactivation also varies significantly.

Radish (Raphanus sativus) : Primarily utilizes N-glucosylation, with a high conversion rate of DHZ to DHZ7G. bas.bg This pathway represents a stable deactivation. oup.com

Common Bean (Phaseolus vulgaris) : Favors O-glucosylation as the main deactivation route. O-glucosides are thought to be reversible storage forms. bas.bgresearchgate.net

Tobacco (Nicotiana tabacum) : Employs a mixed strategy, using both 7N-glucosylation and irreversible degradation by the enzyme cytokinin oxidase/dehydrogenase (CKX). bas.bgresearchgate.net Dihydrozeatin itself is resistant to degradation by CKX, which makes its glucosylation a critical deactivation pathway. nih.gov

These metabolic differences imply that the biological impact of DHZ7G can differ between species. In plants where hydrolysis is possible, it might serve as a transport or temporary storage form, whereas in others, it functions as a permanent deactivation product. nih.gov

Future Research Perspectives on Dihydrozeatin 7 N Glucose

Elucidation of Novel Enzymes Involved in Specific Dihydrozeatin-7-N-glucose Hydrolysis

The conversion of cytokinin (CK) N-glucosides, including this compound (DHZ7G), back to their active free-base forms is a critical, yet not fully understood, aspect of cytokinin homeostasis. While it was once believed that N-glucosylation was an irreversible deactivation step, recent evidence suggests that the hydrolysis of these conjugates occurs in vivo, releasing active cytokinins. frontiersin.orgnih.gov This process is particularly significant for N7- and N9-glucosides of trans-zeatin (B1683218) (tZ), which are efficiently metabolized back to their free-base forms. frontiersin.org However, the specific enzymes responsible for the hydrolysis of DHZ7G in many plant species remain to be definitively identified.

Early research indicated that N7- and N9-glucosides were resistant to cleavage by β-glucosidase, supporting the theory of their role as terminal, inactive products. nih.gov However, subsequent studies have shown that the maize enzyme Zm-p60.1 can hydrolyze the N9-glucoside of tZ, albeit at a much lower rate than its preferred O-glucoside substrates, and it shows no activity toward the N7-glucoside. nih.govnih.gov This highlights the need to discover novel enzymes with higher specificity and efficiency for N-glucoside hydrolysis, particularly for dihydrozeatin derivatives.

In radish seedlings, a species where N-glucosylation is the predominant pathway for cytokinin sequestration, the application of certain purine (B94841) analogues was found to inhibit the conversion of dihydrozeatin (DHZ) into its 7N- and 9N-glucosides. researchgate.net This suggests the presence of specific enzymes that could be targeted for modulation. The identification and characterization of these enzymes are crucial for a complete understanding of cytokinin metabolism and its regulation. Future research should focus on isolating and characterizing these novel hydrolases, which will likely unveil important new layers of cytokinin activity regulation. frontiersin.org

Identification and Characterization of Dedicated Transport Systems for Cytokinin N-Glucosides

The movement of cytokinin N-glucosides, such as this compound, between different cellular compartments and throughout the plant is a key factor in their physiological function. frontiersin.org Evidence suggests that these glucosides are not confined to their site of synthesis but are transported across membranes. The presence of cytokinin N-glucosides in the apoplast (the space outside the plasma membrane) and in the xylem sap points to the existence of dedicated transport systems. frontiersin.orgnih.gov

While transporters for active cytokinin forms like trans-zeatin and N6-(Δ2-isopentenyl)adenine have been identified, the specific carriers for N-glucosides are largely unknown. biorxiv.org The discovery of the plasma membrane transporter ABCG14, which is involved in moving cytokinins, has opened the door to identifying other transporters with different substrate specificities. frontiersin.org It is plausible that members of the ATP-binding cassette (ABC) transporter superfamily or other carrier proteins are involved in the transport of cytokinin N-glucosides across the plasma membrane and the tonoplast (the membrane surrounding the vacuole). frontiersin.org

The subcellular localization of cytokinin N-glucosides in chloroplasts further complicates the transport picture, suggesting the need for specific transporters to move these molecules across the chloroplast envelope. frontiersin.org Identifying and characterizing these dedicated transport systems will be a significant step forward in understanding how plants control the spatial distribution of these important signaling molecules and their precursors. frontiersin.orgoup.com

Potential Agricultural Biotechnology Applications Derived from Modulating this compound Pathways

The ability to manipulate the levels and distribution of active cytokinins holds significant promise for agricultural biotechnology. rdd.edu.iqresearchgate.net By modulating the pathways involved in the metabolism of this compound, it may be possible to enhance desirable agronomic traits in crops. rdd.edu.iqfrontiersin.orgfao.org

One potential application lies in improving crop yield and stress tolerance. rdd.edu.iqfrontiersin.org Cytokinins are known to play roles in cell division, organ formation, and nutrient allocation. nih.gov By controlling the release of active dihydrozeatin from its N-glucoside conjugate, it may be possible to stimulate root growth, delay leaf senescence, or enhance seed development. nih.govmdpi.com For example, modifying the expression or activity of the enzymes that hydrolyze DHZ7G could lead to increased levels of active cytokinins in specific tissues at critical developmental stages.

Furthermore, understanding the transport of DHZ7G could open up new avenues for targeted delivery of growth-promoting signals within the plant. frontiersin.org Engineering plants with altered expression of DHZ7G transporters could allow for the precise control of cytokinin distribution, leading to optimized plant architecture and resource partitioning. frontiersin.orgbiorxiv.org The development of selective chemical inhibitors of cytokinin N-glucosylation could also be a valuable tool for manipulating cytokinin homeostasis in crops. researchgate.net As our knowledge of the molecular players in DHZ7G metabolism and transport grows, so too will the potential for innovative biotechnological applications in agriculture. kowi.de

Q & A

Q. How can dihydrozeatin-7-N-glucose be reliably detected and quantified in plant tissues using chromatographic techniques?

To detect and quantify this compound, researchers should employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). Method validation must include calibration curves using certified standards, recovery tests in spiked plant matrices, and comparison with published retention times and fragmentation patterns . Potential errors include matrix interference and detector sensitivity drift, which can be mitigated by internal standardization (e.g., stable isotope-labeled analogs) and regular instrument recalibration.

Q. What biological roles does this compound play in plant growth regulation?

Experimental validation of its roles requires comparative studies using mutant plants deficient in cytokinin biosynthesis or transport. Techniques like gene expression profiling (e.g., RNA-seq) under this compound treatment, combined with phenotypic assays (root/shoot growth metrics), can establish causality. Reference controls should include wild-type plants and untreated mutants to isolate specific effects .

Q. What are the key challenges in isolating this compound from plant matrices?

Challenges include co-elution with structurally similar metabolites (e.g., cis-zeatin derivatives) and low abundance in tissues. Effective strategies involve multi-step purification: solid-phase extraction (SPE) with hydrophilic-lipophilic balance cartridges, followed by preparative HPLC. Purity validation should use nuclear magnetic resonance (NMR) and high-resolution MS to confirm molecular identity .

Advanced Research Questions

Q. How do experimental conditions (pH, temperature) affect this compound stability during quantification?

Stability studies should test the compound under varying pH (4–9) and temperatures (4–37°C) over time. Use kinetic modeling to calculate degradation rates and identify optimal storage conditions. For example, acidic conditions may hydrolyze the N-glucoside bond, requiring buffered extraction solutions to preserve integrity . Statistical tools like ANOVA can assess significant differences between conditions.

Q. What molecular mechanisms govern this compound transport and compartmentalization in plant cells?

Advanced approaches include fluorescent tagging of the compound for live-cell imaging or using radiolabeled isotopes (e.g., ³H or ¹⁴C) to track uptake/transport in membrane vesicles. Knockout mutants of candidate transporters (e.g., ABC transporters) can validate functional roles. Cross-reference findings with transcriptomic datasets to identify co-expressed genes in transport pathways .

Q. How can contradictory bioactivity findings across plant species be resolved?

Systematic meta-analysis of existing data should categorize studies by species, tissue type, and experimental design. Apply weighted statistical models to identify confounding variables (e.g., diurnal variation in metabolite levels). Follow-up experiments using standardized protocols (e.g., controlled growth chambers, uniform sampling times) can reduce variability. Conflicting results may arise from species-specific receptor affinities, warranting in vitro binding assays with purified proteins .

Methodological Considerations

- Data Reproducibility : Always include detailed protocols in supplementary materials, specifying equipment models, reagent batches, and software versions. Cross-validate results with orthogonal methods (e.g., ELISA vs. LC-MS) .

- Error Mitigation : For quantification, perform triplicate runs and report relative standard deviations (RSD). Use blank samples to account for background noise in MS analyses .

- Literature Synthesis : Conduct systematic reviews using databases like PubMed and Web of Science with search terms such as "dihydrozeatin-7-N-glucoside AND biosynthesis" or "cytokinin glucosides AND transport" to ensure comprehensive coverage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.